molecular formula C12H10ClNO3 B14186290 2-(2-Chlorophenyl)-4-oxoazetidin-3-yl prop-2-enoate CAS No. 923588-06-1

2-(2-Chlorophenyl)-4-oxoazetidin-3-yl prop-2-enoate

Katalognummer: B14186290
CAS-Nummer: 923588-06-1
Molekulargewicht: 251.66 g/mol
InChI-Schlüssel: GXSHJJJHTMDPDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chlorophenyl)-4-oxoazetidin-3-yl prop-2-enoate is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactam structures that have significant importance in medicinal chemistry due to their biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4-oxoazetidin-3-yl prop-2-enoate typically involves the reaction of 2-chlorobenzaldehyde with an appropriate β-lactam precursor under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to promote the formation of the azetidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chlorophenyl)-4-oxoazetidin-3-yl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidinones with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(2-Chlorophenyl)-4-oxoazetidin-3-yl prop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Chlorophenyl)-4-oxoazetidin-3-yl prop-2-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial cell wall synthesis, resulting in antimicrobial activity. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Chlorophenyl)-4-oxoazetidin-3-yl acetate
  • 2-(2-Chlorophenyl)-4-oxoazetidin-3-yl butyrate
  • 2-(2-Chlorophenyl)-4-oxoazetidin-3-yl benzoate

Uniqueness

2-(2-Chlorophenyl)-4-oxoazetidin-3-yl prop-2-enoate is unique due to its specific structural features and the presence of the prop-2-enoate group. This group can influence the compound’s reactivity and biological activity, making it distinct from other similar azetidinones.

Eigenschaften

CAS-Nummer

923588-06-1

Molekularformel

C12H10ClNO3

Molekulargewicht

251.66 g/mol

IUPAC-Name

[2-(2-chlorophenyl)-4-oxoazetidin-3-yl] prop-2-enoate

InChI

InChI=1S/C12H10ClNO3/c1-2-9(15)17-11-10(14-12(11)16)7-5-3-4-6-8(7)13/h2-6,10-11H,1H2,(H,14,16)

InChI-Schlüssel

GXSHJJJHTMDPDP-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)OC1C(NC1=O)C2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.